3,6-Di(ethanesulfonyl)pyridazine
Description
3,6-Di(ethanesulfonyl)pyridazine is a pyridazine derivative functionalized with ethanesulfonyl (-SO₂C₂H₅) groups at the 3- and 6-positions. The ethanesulfonyl substituents are strong electron-withdrawing groups, significantly altering the electronic and steric properties of the pyridazine core. The ethanesulfonyl groups enhance solubility in polar solvents and may increase reactivity toward nucleophilic substitution or elimination reactions. Applications of such compounds could span pharmaceuticals, agrochemicals, or coordination chemistry, depending on the substituents’ electronic effects.
Properties
CAS No. |
62645-18-5 |
|---|---|
Molecular Formula |
C8H12N2O4S2 |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
3,6-bis(ethylsulfonyl)pyridazine |
InChI |
InChI=1S/C8H12N2O4S2/c1-3-15(11,12)7-5-6-8(10-9-7)16(13,14)4-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
QXEAKHNVLKSXPS-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)S(=O)(=O)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Di(ethanesulfonyl)pyridazine can be achieved through several methods. One common approach involves the reaction of pyridazine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products .
Chemical Reactions Analysis
Types of Reactions
3,6-Di(ethanesulfonyl)pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfoxides.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonyl groups under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfone and sulfoxide derivatives, as well as various substituted pyridazine compounds .
Scientific Research Applications
3,6-Di(ethanesulfonyl)pyridazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as enzyme inhibitors and receptor antagonists.
Industry: The compound is used in the development of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 3,6-Di(ethanesulfonyl)pyridazine involves its interaction with specific molecular targets. The sulfonyl groups can form strong hydrogen bonds and electrostatic interactions with biological macromolecules, leading to inhibition of enzyme activity or receptor binding. The pyridazine ring can also participate in π-π stacking interactions, enhancing its binding affinity .
Comparison with Similar Compounds
Table 1. Comparative Analysis of 3,6-Disubstituted Pyridazine Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
